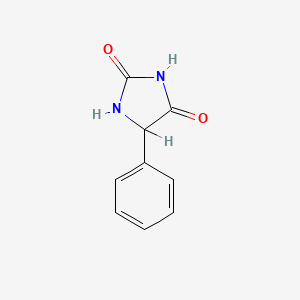

Phenylhydantoin

Description

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQJDVBMMRCKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883267 | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-24-7, 27534-86-7 | |

| Record name | Phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of phenytoin (B1677684), a cornerstone antiepileptic drug, on voltage-gated sodium channels (VGSCs). By elucidating its state-dependent interactions and effects on channel kinetics, this document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism: State-Dependent Blockade

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels, which is both voltage- and frequency-dependent.[1][2] This means that phenytoin's inhibitory effects are more pronounced on neurons that are depolarized or firing action potentials at high frequencies, characteristic of seizure activity.[3][4] This selective targeting of hyperexcitable neurons allows phenytoin to suppress seizures with minimal impact on normal neuronal signaling.[3]

The key to this selectivity lies in phenytoin's preferential binding to the inactivated state of the sodium channel.[1][3][5] Voltage-gated sodium channels cycle through three main conformational states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to open in response to depolarization.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing an influx of sodium ions that generates an action potential.

-

Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state, from which it must return to the resting state before it can open again.

Phenytoin exhibits a much higher affinity for the inactivated state compared to the resting state.[6][7] By binding to and stabilizing the inactivated conformation, phenytoin slows the recovery of the channel to the resting state, thereby reducing the number of channels available to fire subsequent action potentials.[4] This leads to a reduction in the sustained, high-frequency neuronal firing that underlies seizure activity.[3][8]

Quantitative Analysis of Phenytoin's Interaction with VGSCs

The interaction of phenytoin with voltage-gated sodium channels has been quantified through various electrophysiological and pharmacological studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type/Channel Subtype | Experimental Conditions | Source(s) |

| Dissociation Constant (Kd) for Inactivated State | ~7 µM | Rat Hippocampal Neurons | Whole-cell patch clamp | [9] |

| ~9 to 19 µM | Neuronal Na+ Channels | Not specified | [6] | |

| IC50 for Tonic Block | 11 µM | CHO cells expressing human Nav1.3 + wild type β1 | Holding potential -70mV | [10] |

| 26 µM | CHO cells expressing human Nav1.3 + C121Wβ1 mutant | Holding potential -70mV | [10] | |

| ~10 µM | Not specified | Not specified | [11] | |

| IC50 for Persistent Na+ Current (INaP) Block | 34 µM | Rat Neocortical and Neostriatal Neurons | Whole-cell voltage clamp | [12] |

Effects on Sodium Channel Kinetics

Phenytoin's interaction with VGSCs leads to specific alterations in their gating kinetics, which can be observed and quantified using electrophysiological techniques.

| Kinetic Parameter | Effect of Phenytoin | Description | Source(s) |

| Recovery from Inactivation | Slowed | Phenytoin prolongs the time it takes for channels to transition from the inactivated state back to the resting state. | [4] |

| Steady-State Inactivation | Hyperpolarizing shift | Phenytoin shifts the voltage-dependence of inactivation to more negative potentials, meaning more channels are inactivated at a given membrane potential. | [11][13] |

| Slow Inactivation | Enhanced/Accelerated | Some studies suggest that phenytoin's primary effect may be to accelerate the transition to and stabilize the slow-inactivated state of the channel. | [14][15][16] |

| Persistent Sodium Current (INaP) | Inhibition | Phenytoin can inhibit the small, non-inactivating persistent sodium current, particularly under conditions that promote inactivation. | [12][17][18] |

Experimental Protocols

The elucidation of phenytoin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ionic currents flowing through the membrane of a single neuron, allowing for the direct observation of the effects of phenytoin on sodium channel function.

Methodology:

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured cells expressing specific sodium channel subtypes (e.g., HEK293 or CHO cells) are used.[10][14][15]

-

Recording Setup: A glass micropipette with a very fine tip (resistance of 200-800 kΩ) is brought into contact with the cell membrane.[15] Gentle suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.

-

Solutions:

-

Internal (Pipette) Solution: Typically contains a high concentration of a cation (e.g., Cs+ or K+) to carry the current, a buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).

-

External (Bath) Solution: Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+, buffered to a physiological pH. Phenytoin is applied to the bath via a rapid perfusion system.[15]

-

-

Voltage-Clamp Protocols:

-

To Measure Tonic Block: The membrane potential is held at a specific voltage (e.g., -70 mV), and brief depolarizing pulses are applied to elicit sodium currents before and after the application of phenytoin.[10]

-

To Assess State-Dependence: The holding potential is varied to alter the proportion of channels in the resting and inactivated states. The degree of block by phenytoin is then measured at each holding potential.[9]

-

To Measure Recovery from Inactivation: A depolarizing prepulse is used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential before a test pulse is applied to measure the fraction of recovered channels. This is done in the presence and absence of phenytoin.

-

To Study Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 20 Hz) is applied to the cell, and the progressive decrease in the sodium current amplitude is measured.[10]

-

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the sodium channel protein that are critical for phenytoin binding.

Methodology:

-

Identify Putative Binding Site Residues: Based on structural models or homology to other drug binding sites, specific amino acid residues (e.g., in the S6 transmembrane segment of domain IV) are selected as potential candidates for the phenytoin binding site.[6]

-

Mutagenesis: The cDNA encoding the sodium channel alpha subunit is modified to change the codon for the target amino acid to that of another amino acid, often alanine (B10760859) (alanine scanning mutagenesis).[6]

-

Expression: The mutated channel DNA is transfected into a host cell line (e.g., HEK293 or CHO cells) that does not endogenously express voltage-gated sodium channels.[15]

-

Electrophysiological Analysis: Whole-cell patch-clamp recordings are performed on the cells expressing the mutant channels to determine if the mutation alters the sensitivity of the channel to phenytoin. A reduction in binding affinity or blocking efficacy indicates that the mutated residue is important for drug interaction.[6]

Visualizations of Signaling Pathways and Experimental Workflows

Phenytoin's State-Dependent Binding to Voltage-Gated Sodium Channels

Caption: State-dependent binding of phenytoin to voltage-gated sodium channels.

Experimental Workflow for Assessing Use-Dependent Block

Caption: Workflow for a whole-cell patch-clamp experiment to measure use-dependent block.

Conclusion

Phenytoin's mechanism of action on voltage-gated sodium channels is a classic example of state-dependent drug targeting. Its preferential binding to the inactivated state provides a clear molecular basis for its clinical efficacy in suppressing the high-frequency neuronal discharges that characterize epileptic seizures. A thorough understanding of its interaction with VGSCs, supported by quantitative data and detailed experimental protocols, is crucial for the development of novel antiepileptic drugs with improved efficacy and side-effect profiles. The continued application of advanced techniques such as cryo-electron microscopy and computational modeling will further refine our understanding of the precise binding sites and allosteric modulation of VGSCs by phenytoin and other anticonvulsants.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 5. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An epilepsy mutation in the beta1 subunit of the voltage-gated sodium channel results in reduced channel sensitivity to phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of phenytoin on the persistent Na+ current of mammalian CNS neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of state-dependent drug interactions with the sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 16. Modulation-of-Sodium-Conductance-by-Phenytoin-in-Rat-Hippocampal-CA1-Cells-is-Mediated-through-Slow-Inactivation-Processes [aesnet.org]

- 17. Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties | PLOS One [journals.plos.org]

- 18. Phenytoin inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Phenylhydantoin Derivatives as Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

The hydantoin (B18101) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, phenylhydantoin derivatives have historically played a crucial role in the management of epilepsy. Phenytoin (5,5-dithis compound), a classic anticonvulsant drug, has been a benchmark for the development of new antiepileptic agents. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, their evaluation as anticonvulsants, and the underlying structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into the formation of the core hydantoin ring and subsequent modifications at the N-1, N-3, and C-5 positions.

Core Synthesis: The Biltz Synthesis and its Modifications

A traditional and widely adopted method for synthesizing the 5,5-diarylhydantoin core is the Biltz synthesis, which involves the base-catalyzed condensation of a benzil (B1666583) derivative with urea.[1]

General Reaction Scheme:

Caption: General scheme of the Biltz synthesis for 5,5-diarylhydantoins.

Microwave irradiation has been employed to accelerate this reaction, often leading to higher yields and shorter reaction times.[2]

N-Substitution and Derivatization

The N-1 and N-3 positions of the hydantoin ring are amenable to a variety of substitutions, which can significantly modulate the anticonvulsant activity and pharmacokinetic properties of the resulting compounds. Common strategies include alkylation, acylation, and the introduction of more complex moieties.[3][4]

Illustrative N-Alkylation Workflow:

Caption: Workflow for the N-alkylation of a this compound core.

Experimental Protocols

Synthesis of 5,5-Dithis compound (Phenytoin)

This protocol is a representative example of the Biltz synthesis.

Materials:

-

Benzil

-

Urea

-

30% Sodium Hydroxide (NaOH) solution

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 5.3 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous NaOH solution, and 75 mL of ethanol.[1]

-

Fit the flask with a reflux condenser and heat the mixture to boiling using a heating mantle for a minimum of 2 hours.[1]

-

After reflux, cool the reaction mixture to room temperature and pour it into 125 mL of water with careful mixing.[1]

-

Allow the mixture to stand for 15 minutes, then filter by suction to remove any insoluble by-products.[1]

-

Acidify the filtrate with concentrated HCl until it is strongly acidic. Cool the mixture in an ice-water bath to precipitate the product.[1]

-

Collect the precipitated 5,5-dithis compound by suction filtration and wash thoroughly with cold water.[1]

-

Recrystallize the crude product from industrial spirit to obtain the pure compound.[1]

Anticonvulsant Screening Protocols

The following are standard preclinical models for assessing the anticonvulsant activity of novel compounds.

The MES test is a model for generalized tonic-clonic seizures.[5]

Apparatus:

-

Electroconvulsiometer

-

Corneal electrodes

-

Animal restrainer

Procedure (for mice):

-

Administer the test compound or vehicle to a group of mice (typically 6-8 animals per group) via the desired route (e.g., intraperitoneal, oral).[6]

-

At the time of predicted peak effect of the compound, place a drop of topical anesthetic on the cornea of each mouse to be tested.[7]

-

Position the corneal electrodes on the eyes of the restrained mouse.

-

Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[8]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered the endpoint of protection.[8]

-

Calculate the percentage of protected animals in the drug-treated group compared to the vehicle-treated group. The median effective dose (ED₅₀) can be determined from dose-response data.[8]

The scPTZ test is a model for myoclonic and absence seizures.[5]

Materials:

-

Pentylenetetrazole (PTZ) solution

-

Syringes and needles for subcutaneous injection

-

Observation chambers

Procedure (for mice):

-

Administer the test compound or vehicle to a group of mice.

-

At the time of predicted peak effect, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[9]

-

Place the animals in individual observation chambers and observe for the next 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[9]

-

An animal is considered protected if it does not exhibit clonic seizures.[9]

-

Calculate the percentage of protected animals and determine the ED₅₀ from dose-response data.[9]

Workflow for Anticonvulsant Screening:

Caption: General workflow for the anticonvulsant screening of novel compounds.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity of representative this compound derivatives from various studies.

Table 1: Anticonvulsant Activity of Phenylmethylenehydantoins (PMHs) in the MES Test [10]

| Compound | Substituent on Phenyl Ring | ED₅₀ (mg/kg) |

| 12 | 4-Ethyl | 39 ± 4 |

| 14 | 4-Propyl | 28 ± 2 |

| 35 | 4-Fluoro | > 100 |

| 38 | 4-Chloro | 90 |

| 41 | 4-Bromo | 60 |

| 11 | 4-Trifluoromethyl | 75 |

| 23 | 4-Methoxy | > 100 |

| Phenytoin | - | 30 ± 2 |

Table 2: Anticonvulsant Activity of N-Modified this compound Derivatives [3][11]

| Compound | N-Substitution | Test | ED₅₀ (mg/kg) |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | 3-Methoxymethyl | MES & PTZ | Effective |

| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | 3-Acetoxymethyl | MES | Good Activity |

| 1,3-Bis(methoxymethyl)-5,5-dithis compound | 1,3-Bis(methoxymethyl) | MES | Good Activity |

| Ph-5 (Hemorphin Conjugate) | N-terminus VV-hemorphin-5 | MES | 0.25 µg |

| Ph-5 (Hemorphin Conjugate) | N-terminus VV-hemorphin-5 | 6 Hz | 0.358 µg |

Structure-Activity Relationships (SAR)

The anticonvulsant activity of this compound derivatives is intricately linked to their structural features. Key SAR observations include:

-

C-5 Substitution: The presence of two phenyl groups at the C-5 position, as in phenytoin, is crucial for activity against generalized tonic-clonic seizures (MES model).[6] The nature and position of substituents on these phenyl rings significantly influence potency. Alkyl and halogen substituents have shown to be beneficial, while polar groups like nitro (-NO₂) and hydroxyl (-OH) tend to decrease or abolish activity.[10]

-

N-3 Substitution: Modification at the N-3 position can modulate the pharmacokinetic profile and activity spectrum. The introduction of alkoxymethyl or acyloxymethyl groups can maintain or enhance activity.[3]

-

Lipophilicity (log P): A critical parameter for anticonvulsant activity is the lipophilicity of the molecule, which governs its ability to cross the blood-brain barrier.[10] QSAR studies have identified log P as a key descriptor for predicting the anticonvulsant potential of this compound derivatives.[10]

Conceptual SAR Pathway:

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of reaction products of 5,5-dithis compound with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-dithis compound-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties and Structure of 5-Phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin (B18101) class. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to anticonvulsant drugs.[1] Furthermore, it is recognized as a metabolite of the antiepileptic drug Mephenytoin.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, structural characteristics, and relevant experimental protocols for 5-Phenylhydantoin, aimed at supporting research and development in medicinal chemistry and pharmacology.

Physicochemical Properties

The physicochemical properties of 5-Phenylhydantoin are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of 5-Phenylhydantoin

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | White to almost white crystalline solid/powder | [1] |

| Melting Point | 293-295 °C | [1] |

| Boiling Point | 360-365 °C | [1] |

| Water Solubility | Sparingly soluble (~0.1 g/100 mL at 25°C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [1] |

| pKa (Predicted) | 8.58 ± 0.10 | [1] |

| LogP (Computed) | 0.5 | [2] |

Molecular and Crystal Structure

The molecular structure of 5-Phenylhydantoin consists of a five-membered hydantoin ring (imidazolidine-2,4-dione) substituted with a phenyl group at the 5-position. While specific X-ray crystallography data for 5-Phenylhydantoin was not found, the crystal structures of closely related derivatives, such as N-alkylated 5,5-diphenylhydantoin, reveal key structural features.

The hydantoin ring itself is nearly planar. The crystal packing of hydantoin derivatives is often governed by intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen atoms, forming extensive networks. These interactions are crucial in determining the crystal lattice and the overall solid-state properties of the compound. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 5,5-dithis compound, shows characteristic absorption bands for the N-H stretching vibrations and the two carbonyl (C=O) stretching vibrations within the hydantoin ring.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. The ¹³C NMR spectrum of 5,5-dithis compound, for instance, provides distinct signals for the carbonyl carbons and the carbons of the phenyl rings.[4]

Experimental Protocols

Synthesis of 5-Phenylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from carbonyl compounds.[5][6][7][8]

Reaction Scheme:

Benzaldehyde (B42025) + Potassium Cyanide + Ammonium (B1175870) Carbonate → 5-Phenylhydantoin

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde in a solvent such as aqueous ethanol.[7]

-

Addition of Reagents: To this solution, add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). The molar ratio of ketone to cyanide and carbonate is typically 1:2:2.[6]

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 60-70 °C, for several hours.[7][8] The reaction can also be carried out under pressure to retain volatile components.

-

Work-up: After the reaction is complete, cool the mixture. Acidify the solution with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 5-Phenylhydantoin product.[6]

-

Purification: Isolate the crude product by filtration. The solid can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-Phenylhydantoin.[6]

Workflow for Bucherer-Bergs Synthesis of 5-Phenylhydantoin:

Pharmacological Relevance and Mechanism of Action

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[9][10][11] The primary mechanism of action for these compounds, including the parent structures related to 5-Phenylhydantoin, involves the modulation of voltage-gated sodium channels in neurons.[9][10]

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channels

Hydantoin anticonvulsants exert their therapeutic effect by binding to voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][12] By binding to these channels, hydantoins stabilize the inactivated state of the channel.[10] This action prevents the return of the channel to the resting state and subsequent firing of new action potentials. The result is a reduction in the sustained high-frequency repetitive firing of neurons that is characteristic of seizures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H8N2O2 | CID 1002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,5-Dithis compound(57-41-0) IR Spectrum [chemicalbook.com]

- 4. 5,5-Dithis compound(57-41-0) 13C NMR spectrum [chemicalbook.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 10. drugs.com [drugs.com]

- 11. encyclopedia.com [encyclopedia.com]

- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Phenylhydantoin Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylhydantoin scaffold, a core structure in several established therapeutic agents, continues to be a focal point in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticonvulsant to anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the biological activities of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Anticonvulsant Activity: Targeting Neuronal Excitability

This compound analogues are most renowned for their anticonvulsant properties, with phenytoin (B1677684) being a cornerstone in epilepsy treatment for decades. The primary mechanism of action for their anticonvulsant effects is the modulation of voltage-gated sodium channels in neurons. By binding to the inactive state of these channels, they prolong the refractory period, thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Quantitative Anticonvulsant Activity Data

The efficacy of this compound analogues as anticonvulsants is typically evaluated using in vivo models such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests. The median effective dose (ED₅₀) is a key parameter for quantifying their potency.

| Compound/Analogue | Animal Model | Assay | ED₅₀ (mg/kg) | Reference |

| Phenytoin | Mouse | MES | 5.96 - 30 | [1][2] |

| SB2-Ph (Schiff Base derivative) | Mouse | MES | 8.29 | [1] |

| SB4-Ph (Schiff Base derivative) | Mouse | MES | > SB3-Ph > SB1-Ph | [1] |

| Phenylmethylenehydantoin (PMH) 14 | Mouse | MES | 28 ± 2 | [2] |

| Phenylmethylenehydantoin (PMH) 12 | Mouse | MES | 39 ± 4 | [2] |

| Alkylated Phenylmethylenehydantoins | Mouse | MES | 28 - 90 | [2] |

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse | MES & PTZ | - | [3] |

| 1,3-bis(methoxymethyl)-5,5-dithis compound | Mouse | MES | - | [3] |

| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | Mouse | MES | - | [3] |

Note: A lower ED₅₀ value indicates higher potency.

Signaling Pathway for Anticonvulsant Action

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Several this compound analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their anticancer effects are attributed to multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of this compound analogues is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxic potency.

| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | - | 0.077 (COX-2 inhibition) | [4] |

| This compound Schiff Bases | HCT-116 | - | [5] |

| 5-benzylidenehydantoin derivative 24 | HCT-116 | 12.83 ± 0.9 | [6] |

| 5-benzylidenehydantoin derivative 24 | HePG-2 | 9.07 ± 0.8 | [6] |

| 5-benzylidenehydantoin derivative 24 | MCF-7 | 4.92 ± 0.3 | [6] |

| UPR1024 | A549 | 19.58 ± 6.02 (EGFR inhibition) | [6] |

| Spirohydantoin derivative (DFH) | K562, Reh, CEM, 8E5 | Dose- and time-dependent | [6] |

| Spirohydantoin derivative (DCH) | K562, Reh, CEM, 8E5 | Dose- and time-dependent | [6] |

| 3-aminoalkyl/benzyl phenytoins | - | - | [7] |

| 3-(4-piperidino/piperazino/morpholino) phenacyl phenytoins | - | - | [7] |

Note: A lower IC₅₀ value indicates higher potency.

Signaling Pathways in Anticancer Activity

This compound analogues can interfere with cancer cell signaling at multiple levels. One key target is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8][9][10][] Furthermore, these compounds can induce DNA damage and trigger the intrinsic apoptotic pathway.[6][12][13][14][15]

Antimicrobial Activity: Disrupting Microbial Defenses

Certain this compound analogues have demonstrated promising activity against a range of bacterial and fungal pathogens. The primary mechanism of their antimicrobial action appears to be the disruption of the microbial cell membrane integrity. This leads to the leakage of intracellular components and ultimately cell death.[2][4][16][17] Some evidence also suggests that these compounds may interfere with microbial DNA, RNA, and protein synthesis.[2]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound analogues is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |

| 2-Thiohydantoin-2-quinolone hybrids | S. aureus, B. subtilis, E. faecalis | Moderate to mild | [14] |

| 2-Thiohydantoin-2-quinolone hybrids | E. coli, K. pneumoniae, P. aeruginosa | Moderate to mild | [14] |

| 2-Thiohydantoin (B1682308) derivative 4b | P. aeruginosa | - | [18] |

| 3-iso-Propyl and 3-benzyl diphenylhydantoins | E. faecalis, E. coli | Weak | [5] |

Note: A lower MIC value indicates higher potency.

Mechanism of Antimicrobial Action

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Synthesis of this compound Analogues (General Procedure)

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium (B1175870) carbonate. Alternatively, a two-step procedure involving the formation of a 2-thiohydantoin intermediate followed by oxidation can be employed.[19]

Anticonvulsant Activity Assays

This test is used to identify compounds that prevent the spread of seizures.

-

Animal Model: Male albino mice (20-25 g) or rats (100-150 g).

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic and saline solution.

-

Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic extension.

-

Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated.

This test is used to identify compounds that raise the seizure threshold.

-

Animal Model: Male albino mice (20-25 g).

-

Drug Administration: The test compound is administered i.p. or p.o. at various doses.

-

PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

-

Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

-

Data Analysis: The ability of the test compound to prevent or delay the onset of clonic seizures is recorded, and the ED₅₀ is determined.

Anticancer Activity Assay

This colorimetric assay measures cell viability.

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogue for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Experimental Workflow for Cytotoxicity Screening

Conclusion

This compound analogues represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their well-established anticonvulsant activity, coupled with emerging evidence of their anticancer and antimicrobial effects, makes them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational resource for researchers in the field, summarizing key biological data, outlining essential experimental protocols, and visualizing the complex signaling pathways involved. Further investigation into the structure-activity relationships and optimization of the this compound scaffold is warranted to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 9. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule drug repurposing to target DNA damage repair and response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. research.usf.edu [research.usf.edu]

- 17. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Early Research and Discovery of Hydantoin-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry. Its journey from an obscure laboratory curiosity to the foundation of a major class of anticonvulsant drugs is a compelling narrative of chemical ingenuity and serendipitous biological discovery. This technical guide provides a comprehensive exploration of the seminal research that established hydantoin-based compounds as a critical therapeutic class. We will delve into the foundational synthetic methodologies, the pivotal discovery of their anticonvulsant properties, and the early understanding of their mechanism of action. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering historical context, detailed experimental insights, and a structured presentation of key data.

I. The Genesis of a Scaffold: Early Synthetic Approaches

The story of hydantoins begins in the 19th century with their initial synthesis. Two primary methods, the Urech hydantoin synthesis and the Bucherer-Bergs reaction, were instrumental in the early exploration of this chemical class.

Urech Hydantoin Synthesis (1873)

In 1873, Friedrich Urech reported the synthesis of 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674).[1][2] This method, now known as the Urech hydantoin synthesis, provided a direct route to 5-substituted hydantoins from α-amino acids.[2][3]

The synthesis is a two-step process involving the formation of an intermediate hydantoic acid, followed by acid-catalyzed cyclization.[3][4]

-

Formation of Hydantoic Acid: An α-amino acid is treated with an aqueous solution of potassium cyanate (KOCN). The amino group of the amino acid acts as a nucleophile, attacking the cyanate to form the corresponding hydantoic acid salt.

-

Cyclization to Hydantoin: The salt of the intermediate hydantoic acid is heated with a strong mineral acid, typically 25% hydrochloric acid, to effect cyclization and yield the hydantoin.[3][4]

Bucherer-Bergs Reaction (1929)

Developed by Hans Theodor Bucherer and Walter Bergs, this multicomponent reaction provides a versatile method for synthesizing 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and a cyanide source like potassium cyanide.[1][5][6]

This one-pot synthesis proceeds through several key intermediates.[5][6][7]

-

Reaction Setup: A ketone or aldehyde is heated with potassium cyanide (KCN) and ammonium carbonate in a suitable solvent, typically aqueous ethanol, at temperatures ranging from 60-70°C.[6][8]

-

Intermediate Formation: The reaction proceeds via the formation of a cyanohydrin, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile.[5][7]

-

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the 5,5-disubstituted hydantoin.[5][7]

II. A Landmark Discovery: Phenytoin (B1677684) and the Dawn of Non-Sedative Anticonvulsants

For decades, the therapeutic options for epilepsy were limited to sedatives like phenobarbital.[2] The discovery of phenytoin's anticonvulsant properties marked a paradigm shift in the treatment of seizure disorders.

The Synthesis and Initial Disregard of Phenytoin

Phenytoin (5,5-diphenylhydantoin) was first synthesized in 1908 by the German chemist Heinrich Biltz.[9] It was later re-synthesized in the 1920s by Arthur Dox at Parke-Davis during a search for new hypnotic drugs.[1][8] However, as phenytoin did not exhibit sedative effects, it was shelved and considered inactive.[8][9]

Merritt and Putnam's Pioneering Research (1936-1938)

In 1936, H. Houston Merritt and Tracy Putnam at Boston City Hospital developed a new animal model to screen for anticonvulsant activity, independent of sedative effects.[1][10] Using an electroshock model in cats, they could quantify a drug's ability to raise the seizure threshold.[10][11][12] Phenytoin was among the compounds supplied by Parke-Davis for testing.[2]

Their experiments revealed that phenytoin possessed potent anticonvulsant activity at doses that did not cause sedation, a groundbreaking finding that separated anticonvulsant and hypnotic effects for the first time.[1][11][13]

| Compound | Animal Model | Key Finding | Sedative Effect | Reference |

| Phenytoin | Cat (Electroshock) | High anticonvulsant activity | Minimal at effective doses | [1][11] |

| Phenobarbital | Cat (Electroshock) | Anticonvulsant activity | Significant sedation | [1][11] |

| Sodium Bromide | Cat (Electroshock) | Moderate anticonvulsant activity | Significant sedation | [11] |

Clinical trials in patients with epilepsy began in 1937, and the remarkable efficacy of phenytoin was confirmed.[1][2] By 1938, Parke-Davis marketed the drug as Dilantin®.[2]

III. Unraveling the Mechanism: Early Insights into Hydantoin's Mode of Action

The discovery of phenytoin spurred research into its mechanism of action. Early investigations pointed towards the modulation of neuronal excitability. The primary mechanism of action for phenytoin and other hydantoin anticonvulsants was identified as the modulation of voltage-gated sodium channels.[3][14][15]

Interaction with Voltage-Gated Sodium Channels

Phenytoin exerts its anticonvulsant effect by binding to voltage-gated sodium channels in the neuronal membrane.[14][15] Specifically, it shows a preference for the inactivated state of these channels.[14][15] By stabilizing the inactivated state, phenytoin slows the rate at which the channels can recover and fire again.[3][14] This "use-dependent" blockade is more pronounced in neurons that are firing at high frequencies, a characteristic of seizure activity.[3] This selective action allows phenytoin to suppress seizure propagation without affecting normal neuronal transmission.[3][11]

IV. Conclusion

The early research and discovery of hydantoin-based compounds represent a pivotal chapter in the history of pharmacology and drug development. From the foundational synthetic work of Urech and Bucherer-Bergs to the transformative discovery of phenytoin's non-sedating anticonvulsant properties by Merritt and Putnam, this period laid the groundwork for modern epilepsy treatment. The subsequent elucidation of the mechanism of action, centered on the modulation of voltage-gated sodium channels, provided a rational basis for the therapeutic effects of this important class of drugs. This technical guide serves as a testament to the enduring legacy of this early research, which continues to inform the development of novel therapeutics for neurological disorders.

References

- 1. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]

- 2. Discovery of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Urech Hydantoin Synthesis [drugfuture.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ilae.org [ilae.org]

- 12. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Putnam, Merritt, and the discovery of Dilantin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenytoin - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Phenytoin? [synapse.patsnap.com]

The Phenylhydantoin Scaffold: A Comprehensive Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenylhydantoin core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities. From its well-established role in anticonvulsant therapies to emerging applications in oncology and infectious diseases, the nuanced relationship between the structure of this compound derivatives and their biological function is of critical interest to the drug discovery community. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to aid in the rational design of next-generation therapeutics.

Anticonvulsant Activity

The most well-documented therapeutic application of this compound derivatives is in the management of epilepsy. The archetypal drug, phenytoin (B1677684) (5,5-dithis compound), has been a mainstay of anticonvulsant therapy for decades. SAR studies in this area have revealed several key structural features that govern efficacy and neurotoxicity.

Core SAR Principles for Anticonvulsant Activity

-

C-5 Substitution : The nature of the substituents at the C-5 position of the hydantoin (B18101) ring is paramount for anticonvulsant activity. A phenyl group or another aromatic substituent at this position is generally considered essential for activity against generalized tonic-clonic seizures[1]. Alkyl substituents at C-5 can contribute to sedation, a property less pronounced in phenytoin[2].

-

N-3 Substitution : N-alkylation can influence the metabolic profile and activity spectrum. For instance, N-methylation can decrease activity against maximal electroshock seizures (MES) while enhancing activity against chemically-induced convulsions[2].

-

Hydrogen Bonding : The ability of the hydantoin ring to form hydrogen bonds is a crucial SAR feature for antiepileptic phenytoin-like drugs[3]. A stepwise decrease in anticonvulsant activity is observed when the hydantoin ring is modified to a succinimide (B58015) or pyrrolidinone, and when these rings are N-methylated[3].

-

Phenyl Ring Substitution : Substituents on the phenyl ring at C-5 can modulate activity. Phenylmethylenehydantoins (PMHs) with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have demonstrated good anticonvulsant activity[4]. Conversely, polar groups such as -NO2, -CN, and -OH tend to result in less active or inactive compounds[4].

Quantitative SAR Data for Anticonvulsant this compound Derivatives

The following table summarizes key quantitative data for selected this compound derivatives, highlighting the impact of structural modifications on anticonvulsant activity as determined by the Maximal Electroshock Seizure (MES) test.

| Compound | R1 | R2 | R3 (Phenyl Substituent) | MES ED₅₀ (mg/kg) | Reference |

| Phenytoin | H | Phenyl | H | 30 ± 2 | [4] |

| PMH 14 | H | H | 4-tert-Butyl | 28 ± 2 | [4] |

| PMH 12 | H | H | 4-iso-Propyl | 39 ± 4 | [4] |

| SB2-Ph | Schiff Base | Phenyl | H | 8.29 | [5] |

Experimental Protocols for Anticonvulsant Screening

The MES test is a widely used preclinical assay to screen for potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures[6].

Principle: An electrical stimulus of high intensity and frequency is applied to rodents, inducing a maximal seizure characterized by a tonic extension of the hindlimbs. The ability of a test compound to prevent this hindlimb tonic extension is the primary endpoint[7].

Protocol:

-

Animal Preparation: Adult male mice or rats are used. At the time of testing, a drop of 0.5% tetracaine (B1683103) hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity[6].

-

Drug Administration: The test compound is administered at various doses and at a predetermined time before the electrical stimulus to allow for peak effect. A vehicle control group is also included[6].

-

Stimulation: Corneal electrodes are placed on the eyes of the restrained animal. An alternating current electrical stimulus is delivered (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds)[6][8].

-

Observation: Immediately following the stimulus, the animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection[8].

-

Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated[6].

The PTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and/or myoclonic epilepsy[7][9].

Principle: The chemical convulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured[9][10].

Protocol:

-

Animal Preparation: Male mice or rats are used and placed in isolation cages to minimize stress[2].

-

Drug Administration: The test compound is administered at various doses prior to PTZ administration.

-

PTZ Administration: PTZ is injected subcutaneously (s.c.) into a loose fold of skin on the midline of the neck. The dosage varies by species (e.g., 85 mg/kg for CF-1 mice)[2].

-

Observation: Animals are observed for 30 minutes for the presence or absence of a seizure. The endpoint is typically an episode of clonic spasms of the fore and/or hind limbs lasting for approximately 3 to 5 seconds[2].

-

Data Analysis: Animals not displaying the defined seizure endpoint are considered protected. The dose at which 50% of the animals are protected (ED₅₀) can be determined.

Experimental Workflow for Anticonvulsant Drug Discovery

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.

SAR for Anticancer Activity

The antiproliferative activity of this compound derivatives is highly dependent on the substitution pattern. For instance, in a series of 3-substituted-5,5-diphenylhydantoins, a derivative with a benzyl (B1604629) group at the N-3 position showed significant antiproliferative effects against human colon carcinoma cells (HCT-116).

Quantitative SAR Data for Anticancer this compound Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | COX-2 | 0.077 | [11] |

| Celecoxib (Reference) | COX-2 | 0.060 | [11] |

| Compound 6 | MCF-7 | 11.7 | [12] |

| Compound 6 | HepG2 | 0.21 | [12] |

| Compound 6 | A549 | 1.7 | [12] |

| Doxorubicin (Reference) | MCF-7 | 7.67 | [12] |

| Doxorubicin (Reference) | HepG2 | 8.28 | [12] |

| Doxorubicin (Reference) | A549 | 6.62 | [12] |

Experimental Protocols for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a valuable tool for screening potential anticancer drugs[13].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[13].

Protocol:

-

Cell Plating: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at an optimal density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test this compound derivative and incubated for a specified period (e.g., 72 hours)[14].

-

MTT Addition: After incubation, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2 to 4 hours, allowing for the formation of formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals[13].

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm)[13].

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.

Principle: This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The assay often quantifies the amount of ADP produced during the kinase reaction using a luminescence-based method[15].

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the recombinant EGFR enzyme and prepare a kinase reaction master mix containing a peptide substrate and ATP[15].

-

Kinase Reaction: In a 96-well plate, add the diluted test compound or a control (DMSO). Initiate the reaction by adding the EGFR enzyme to the master mix in each well. Incubate the plate (e.g., at 30°C for 60 minutes)[15].

-

ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Then, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal[15].

-

Luminescence Measurement: Read the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the compound is determined by comparing the signal in the presence of the compound to the control.

Signaling Pathway: EGFR Inhibition

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, offering a potential new class of antibiotics to combat drug-resistant pathogens.

SAR for Antimicrobial Activity

The antimicrobial activity of this compound derivatives is influenced by their overall lipophilicity and the presence of specific functional groups. Dimeric hydantoin derivatives have been designed to mimic antimicrobial peptides, with cationic charges and hydrophobic groups contributing to their membrane-active properties.

Quantitative SAR Data for Antimicrobial this compound Derivatives

The following table provides the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ciprofloxacin (Reference) | E. coli | 0.24 - 7.81 | [16] |

| Ciprofloxacin (Reference) | P. aeruginosa | 0.24 - 7.81 | [16] |

| Compound 4b | S. aureus | >125 | [16] |

| Compound 4d | S. aureus | 62.5 | [16] |

| Compound 5b | E. coli | >125 | [16] |

| Compound 5c | E. coli | 62.5 | [16] |

Experimental Protocol for Antimicrobial Screening

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is typically performed using a serial dilution method in a microtiter plate format.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow for Antimicrobial Drug Discovery

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. jove.com [jove.com]

- 11. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. benchchem.com [benchchem.com]

- 16. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Phenylhydantoin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Phenylhydantoin (phenytoin) in various preclinical models. This compound is a widely used anticonvulsant drug, and understanding its metabolism is crucial for drug development, safety assessment, and predicting drug-drug interactions. This document summarizes key metabolic routes, enzymatic processes, and provides detailed experimental methodologies for their investigation.

Core Metabolic Pathways of this compound

This compound undergoes extensive metabolism primarily in the liver before excretion. The major metabolic transformations involve aromatic hydroxylation followed by glucuronide conjugation. The primary metabolic pathways are conserved across preclinical species, although quantitative differences exist.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in this compound metabolism is the oxidation of one of the phenyl rings, predominantly at the para-position, to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[1][2] This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, specifically CYP2C9 and CYP2C19.[3][4] The formation of p-HPPH is thought to proceed through a reactive arene oxide intermediate. This intermediate can also be detoxified by epoxide hydrolase (EPHX1) to form the dihydrodiol metabolite.[1][2] The dihydrodiol can be further oxidized to a catechol, which can then be methylated.[2]

Other minor oxidative metabolites have been identified, including 5-(3'-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) and diphenylhydantoic acid (DPHA).[3][5]

Phase II Metabolism: Glucuronidation

The primary metabolite, p-HPPH, is subsequently conjugated with glucuronic acid to form p-HPPH-O-glucuronide.[6][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), making the metabolite more water-soluble and facilitating its renal excretion.[1][6] Several UGT isoforms, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, have been implicated in this process.[2][6]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolism

The rate and extent of this compound metabolism vary across preclinical species. These differences are critical for extrapolating animal data to humans in drug development.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the primary metabolic step, the formation of p-HPPH from this compound, catalyzed by CYP2C9 and CYP2C19.

| Enzyme | Preclinical Model | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| CYP2C9 | Human Liver Microsomes | 14.6 - 23.6 | Data not consistently reported | [4][6] |

| Recombinant Human | 14.6 | Data not consistently reported | [4] | |

| CYP2C19 | Human Liver Microsomes | 24.1 | Data not consistently reported | [4] |

| Recombinant Human | 24.1 | Data not consistently reported | [4] |

Note: Vmax values can be highly variable depending on the specific experimental conditions and the source of the enzyme.

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound also demonstrate species-specific differences.

| Species | Administration Route | Dose (mg/kg) | T½ (hours) | Clearance (mL/min/kg) | Bioavailability (%) | Reference |

| Rat | IV | Not specified | Not specified | 87 - 262 (ml/h) | - | [8] |

| Dog | IV | 12 | 4.9 | 2.37 | - | [2] |

| Dog | Oral | Not specified | 1.3 - 1.6 (after 2 weeks oral) | Not specified | 43 - 54 | [9][10] |

| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |

| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |

Note: Pharmacokinetic data can be influenced by factors such as strain, sex, and age of the animals, as well as the formulation of the drug.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on this compound metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of this compound using liver microsomes from a preclinical species.

Objective: To determine the rate of this compound metabolism and identify the metabolites formed.

Materials:

-

Liver microsomes (from the desired preclinical species)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

HPLC system with UV or MS detector

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add phosphate buffer, the liver microsome suspension, and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a cold solution of acetonitrile containing the internal standard. The 0-minute sample serves as a control.

-

-

Sample Processing:

-

Vortex the quenched samples.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analytical Quantification:

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the in vitro metabolism study.

Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound and its major metabolite, p-HPPH, in biological matrices.[12][13]

Objective: To separate and quantify this compound and p-HPPH in plasma or microsomal incubates.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer

-

Reversed-phase C18 column

Reagents:

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition needs to be optimized.

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Internal standard

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a sample of plasma or microsomal supernatant, add the internal standard.

-

Add the extraction solvent and vortex vigorously.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where both this compound and p-HPPH have significant absorbance (e.g., 220-230 nm), or by mass spectrometry for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of this compound and p-HPPH.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Signaling Pathways and this compound Metabolism

The metabolism of this compound can be influenced by and can, in turn, influence various cellular signaling pathways. For instance, the expression and activity of CYP enzymes are regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[14][15] this compound itself is a known inducer of CYP3A4, suggesting an interaction with these pathways.

Furthermore, the generation of reactive intermediates during this compound metabolism can lead to cellular stress and the activation of pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, which is a key regulator of the cellular antioxidant response.[16][17][18] However, a detailed and universally accepted signaling pathway diagram directly and exclusively depicting the effects of this compound metabolism is not well-established in the literature and would be speculative at this stage. Research in this area is ongoing.

Conclusion